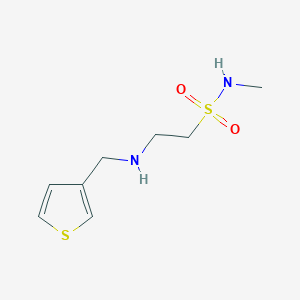
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide, also known as EPPC, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Mécanisme D'action
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide exerts its therapeutic effects through the inhibition of various signaling pathways in cells. It has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth. 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has also been found to inhibit the TGF-β pathway, which is involved in the regulation of fibrosis and tissue repair.
Biochemical and Physiological Effects:
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects in cells and animal models. It has been found to reduce inflammation and oxidative stress, inhibit cancer cell growth and migration, and reduce fibrosis and tissue damage. 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for its target pathways. It is also relatively easy to synthesize and purify. However, 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide. One direction is to investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to study its effects on other signaling pathways involved in inflammation and cancer, such as the JAK/STAT and MAPK pathways. Additionally, future research could explore the use of 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide in combination with other therapies for enhanced therapeutic effects.
Méthodes De Synthèse
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of piperazine with 6-methylpyridin-3-ylcarbonyl chloride, followed by the addition of ethoxyethylamine and ethylamine. The resulting product is purified through column chromatography to obtain the final 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide compound.
Applications De Recherche Scientifique
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-4-16-13-21(9-8-20(16)10-11-23-5-2)17(22)19-15-7-6-14(3)18-12-15/h6-7,12,16H,4-5,8-11,13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVPSCMSFOBDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1CCOCC)C(=O)NC2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)
![2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B7633536.png)
![3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B7633541.png)
![N-methyl-2-methylsulfanyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7633547.png)

![N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide](/img/structure/B7633556.png)
![1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)


![3-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7633582.png)
![1-(2,5-dimethoxyphenyl)-N-methyl-N-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methanamine](/img/structure/B7633590.png)
